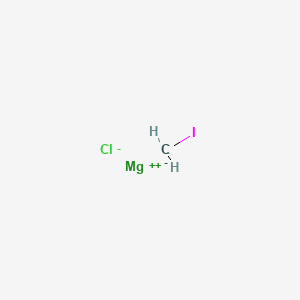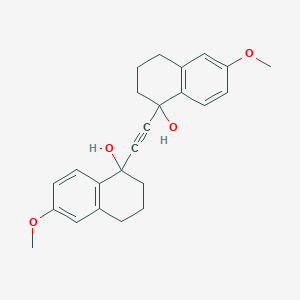
1,1'-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is a complex organic compound characterized by its unique structure, which includes two 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol units connected by an ethyne (acetylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and a suitable acetylene derivative.
Reaction Conditions: The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: NaH in DMF with alkyl halides at 0°C to room temperature.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Science: In materials science, the compound’s electronic properties, such as conjugation and electron delocalization, play a crucial role in its function as a semiconductor or light-emitting material.
Comparison with Similar Compounds
Similar Compounds
1,1’-Ethyne-1,2-diylbis(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol): Similar structure but with the hydroxyl group at the 2-position.
Uniqueness
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is unique due to its specific substitution pattern and the presence of an ethyne linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6321-76-2 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[2-(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)ethynyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C24H26O4/c1-27-19-7-9-21-17(15-19)5-3-11-23(21,25)13-14-24(26)12-4-6-18-16-20(28-2)8-10-22(18)24/h7-10,15-16,25-26H,3-6,11-12H2,1-2H3 |
InChI Key |
MHOMBPPRCDOIMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C#CC3(CCCC4=C3C=CC(=C4)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


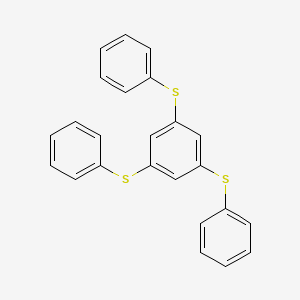
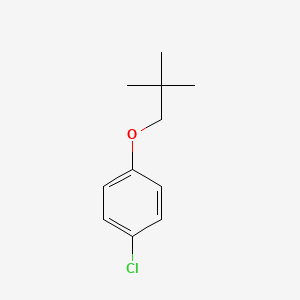
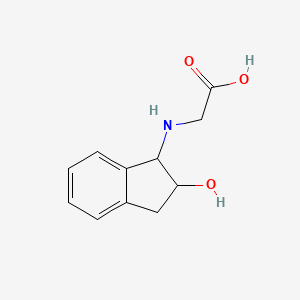
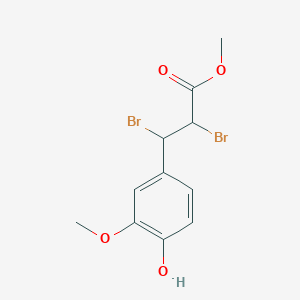

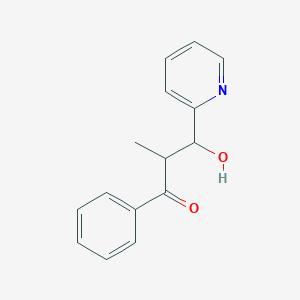
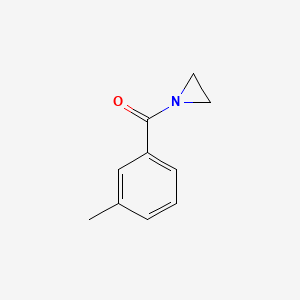

![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
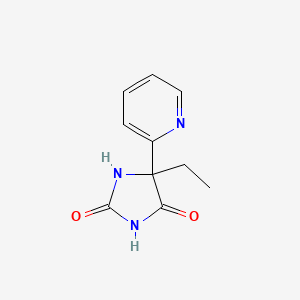
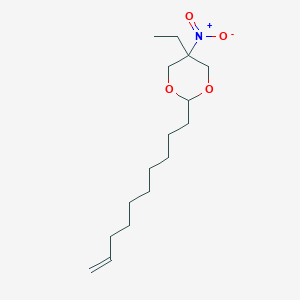
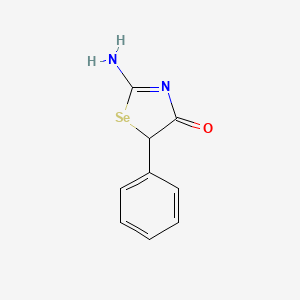
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
